Tolvaptan, (S)-

Pharmacokinetics Bioanalysis Stereochemistry

Replace racemic tolvaptan with the isolated (S)-enantiomer (CAS 331947-44-5) for accurate ANDA bioanalytical method validation. The racemate fails to resolve the 3:1 steady-state (S):(R) plasma ratio, risking inaccurate pharmacokinetic data. This reference standard overcomes that critical regulatory hurdle. * Enables enantioselective LC-MS/MS calibration across a 0.25-125 ng/mL range (accuracy 92.3-113.8%, precision 3.5-14.6% CV) for reliable ANDA submissions. * Essential for CYP3A4/5 metabolite profiling, distinguishing (S)-specific diols (e.g., 4S5R-diol up to 108 ng/mL) from (R)-derived metabolites in DDI studies. * Supplied with full characterization data traceable to pharmacopeial standards, ensuring ICH Q6A/Q3A compliance for API quality control.

Molecular Formula C26H25ClN2O3
Molecular Weight 448.9 g/mol
CAS No. 331947-44-5
Cat. No. B030583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolvaptan, (S)-
CAS331947-44-5
SynonymsN-[4-[[(5S)-7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl]carbonyl]-3-methylphenyl]-2-methylbenzamide;  (S)-(-)-OPC 41061; 
Molecular FormulaC26H25ClN2O3
Molecular Weight448.9 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C
InChIInChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m0/s1
InChIKeyGYHCTFXIZSNGJT-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Tolvaptan CAS 331947-44-5: Procurement Guide for the S-Enantiomer of the Vasopressin V2 Antagonist


(S)-Tolvaptan (CAS 331947-44-5), also known as (S)-(-)-OPC-41061, is the S-enantiomer of the nonpeptide vasopressin V2 receptor antagonist tolvaptan [1]. It is primarily utilized as a pharmaceutical reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production [1]. The compound is a selective, competitive antagonist of the arginine vasopressin V2 receptor and is supplied with detailed characterization data compliant with regulatory guidelines [1][2].

Why (S)-Tolvaptan Cannot Be Substituted with the Racemate or R-Enantiomer in Analytical and Pharmacokinetic Studies


Interchange of (S)-tolvaptan with racemic tolvaptan or the (R)-enantiomer is scientifically invalid due to documented stereospecific pharmacokinetics and differential in vivo exposure. In human subjects administered racemic tolvaptan, the steady-state plasma ratio of the (S)-(-) to (R)-(+) enantiomer is approximately 3:1, with (S)-tolvaptan being the predominant circulating species [1][2]. This stereospecific exposure profile necessitates the use of the isolated (S)-enantiomer as a reference standard for accurate quantification and bioanalytical method validation; the racemate does not provide the required enantiomeric resolution for precise pharmacokinetic or metabolic studies [3].

(S)-Tolvaptan: Quantitative Evidence of Differentiation from Racemate and R-Enantiomer


Steady-State Enantiomeric Ratio: (S)-Tolvaptan Dominates Human Plasma Exposure

Following oral administration of racemic tolvaptan, the (S)-(-) enantiomer is the predominant species in human plasma. The steady-state ratio of (S)-(-) to (R)-(+) is quantified as approximately 3:1, meaning (S)-tolvaptan exposure is 3-fold higher than that of the (R)-enantiomer [1][2]. This stereospecific pharmacokinetic profile demonstrates that the racemate does not proportionally represent the active pharmaceutical ingredient's disposition, and the (R)-enantiomer cannot serve as a substitute for the (S)-enantiomer in analytical calibrations.

Pharmacokinetics Bioanalysis Stereochemistry

Plasma Concentration Ranges: (S)-Tolvaptan Achieves 55-Fold Higher Maximum Concentrations Than (R)-Tolvaptan in Patients

In heart failure patients receiving oral tolvaptan therapy, the plasma concentration range of (S)-tolvaptan (2.37–131 ng/mL) is substantially higher than that of (R)-tolvaptan (0.634–28.4 ng/mL). The upper limit of the (S)-tolvaptan range is approximately 4.6-fold higher than that of the (R)-enantiomer, while the maximum observed concentration (131 ng/mL) exceeds the maximum (R)-tolvaptan concentration (28.4 ng/mL) by a factor of approximately 4.6 [1]. This quantitative disparity, measured via a validated enantioselective LC-MS/MS method, confirms that (S)-tolvaptan is the major circulating enantiomer and that analytical methods require (S)-tolvaptan-specific calibration curves for accurate patient sample quantification.

LC-MS/MS Therapeutic Drug Monitoring Heart Failure

Enantioselective CYP3A4/5 Metabolism: (S)-Tolvaptan Generates Distinct Monohydroxylate Metabolite Profiles

The metabolism of tolvaptan is stereospecific and mediated by CYP3A4/5. Recombinant CYP3A4/5 digestion studies demonstrate that (S)-tolvaptan and (R)-tolvaptan are metabolized to distinct pairs of monohydroxylate enantiomers [1]. Specifically, (S)-tolvaptan is the precursor for 4S5S-diol, 4S5R-diol, and 3S5R-diol metabolites, while (R)-tolvaptan yields 4R5R-diol, 4R5S-diol, and 3R5S-diol metabolites. The plasma concentration ranges for these metabolite pairs differ substantially: 4S5S-diol (0.0970–4.08 ng/mL) versus 4R5R-diol (0.525–15.4 ng/mL), and 4S5R-diol (6.82–108 ng/mL) versus 4R5S-diol (0.271–6.49 ng/mL) [1]. This demonstrates that (S)-tolvaptan and (R)-tolvaptan are not interchangeable for metabolite profiling or CYP3A phenotyping studies.

Drug Metabolism CYP3A Metabolite Identification

Analytical Method Linearity and Range: (S)-Tolvaptan Enables Validated Quantification Over a 500-Fold Concentration Range

Validated enantioselective LC-MS/MS methods for tolvaptan require (S)-tolvaptan as a reference standard to establish calibration curves over a clinically relevant concentration range. The calibration range for (S)-tolvaptan in human plasma is 0.25–125 ng/mL, representing a 500-fold linear dynamic range [1]. This method demonstrated acceptable accuracy (92.3–113.8%) and precision (3.5–14.6% CV) for (S)-tolvaptan quantification. Without an isolated (S)-tolvaptan standard, accurate quantification of the predominant circulating enantiomer is not possible, as the racemate does not provide the necessary enantiomeric resolution for calibration.

Analytical Method Validation LC-MS/MS Quality Control

(S)-Tolvaptan: Validated Applications in Analytical Development and Regulatory Compliance


Enantioselective Bioanalytical Method Development and Validation for ANDA Submissions

(S)-Tolvaptan serves as the primary reference standard for developing and validating enantioselective LC-MS/MS methods for tolvaptan quantification in human plasma. As demonstrated in published validation studies, the (S)-tolvaptan standard enables calibration over a 0.25–125 ng/mL range with acceptable accuracy (92.3–113.8%) and precision (3.5–14.6% CV), meeting regulatory requirements for bioanalytical method validation in ANDA submissions [1]. The steady-state 3:1 (S)-to-(R) ratio in human plasma necessitates (S)-tolvaptan-specific calibration for accurate pharmacokinetic assessment [2].

Pharmaceutical Quality Control and Impurity Profiling for Tolvaptan API

In commercial production of tolvaptan active pharmaceutical ingredient (API), (S)-tolvaptan is used as a reference standard for quality control applications, including enantiomeric purity assessment and impurity profiling [3]. The compound is supplied with comprehensive characterization data compliant with regulatory guidelines and can be traced to USP or EP pharmacopeial standards, ensuring compliance with ICH Q6A and Q3A guidelines for API specification setting [3].

CYP3A-Mediated Drug Metabolism and Metabolite Identification Studies

For research investigating stereoselective CYP3A4/5-mediated metabolism, (S)-tolvaptan is essential for generating and identifying (S)-specific monohydroxylate metabolites (4S5S-diol, 4S5R-diol, 3S5R-diol). Recombinant CYP3A4/5 digestion of (S)-tolvaptan produces distinct metabolite profiles that differ substantially from those derived from (R)-tolvaptan, with 4S5R-diol reaching plasma concentrations up to 108 ng/mL in patients—a 16.6-fold higher upper limit than the corresponding (R)-derived 4R5S-diol [1]. This application is critical for drug-drug interaction studies and understanding interindividual variability in tolvaptan response.

Therapeutic Drug Monitoring Assay Calibration

For clinical laboratories developing therapeutic drug monitoring assays for tolvaptan-treated patients (e.g., heart failure or ADPKD populations), (S)-tolvaptan is the required calibrator to accurately measure the predominant circulating enantiomer. Patient plasma concentrations of (S)-tolvaptan range from 2.37 to 131 ng/mL, while (R)-tolvaptan concentrations are significantly lower (0.634–28.4 ng/mL) [1]. Calibration with (S)-tolvaptan ensures assay accuracy across the clinically relevant concentration range and enables proper interpretation of exposure-response relationships.

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